4-methylbenzyl thiocyanate chemical properties and structure
4-methylbenzyl thiocyanate chemical properties and structure
An In-depth Technical Guide to 4-Methylbenzyl Thiocyanate: Chemical Properties, Structure, and Applications
Introduction
4-Methylbenzyl thiocyanate, also known by synonyms such as 1-methyl-4-(thiocyanatomethyl)benzene, is an organic compound featuring a p-tolyl group attached to a thiocyanate functional group via a methylene bridge.[1][2] As a versatile chemical intermediate, it serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[3] Its structure incorporates the reactive thiocyanate moiety, enabling the introduction of sulfur-containing functionalities into more complex molecules, a common strategy in the development of bioactive compounds.[3][4] This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and applications for researchers and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of 4-methylbenzyl thiocyanate are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 18991-39-4 | [2][5][6] |
| Molecular Formula | C₉H₉NS | [1][2][5] |
| Molecular Weight | 163.24 g/mol | [1][2] |
| Appearance | Colorless liquid or off-white to white solid | [3] |
| Melting Point | 21.5-22.5 °C | [2] |
| Boiling Point | 275.5 °C at 760 mmHg; 110-112 °C at 6 Torr | [2][5] |
| Density | 1.119 g/cm³ | [5][6] |
| Flash Point | 120.4 °C | [5][6] |
| Refractive Index | 1.579 | [5][6] |
| Vapor Pressure | 0.00508 mmHg at 25°C | [5][6] |
| XLogP3 | 2.4 | [1] |
Molecular Structure
4-Methylbenzyl thiocyanate consists of a benzene ring substituted with a methyl group at position 4 and a thiocyanatomethyl group (-CH₂SCN) at position 1. The thiocyanate functional group is characterized by a sulfur atom single-bonded to the benzylic carbon and a carbon-nitrogen triple bond (R-S-C≡N).[7]
In related organic thiocyanates like methyl thiocyanate, the N≡C triple bond distance is approximately 116 pm, and the C-S single bond distance is about 176 pm.[7] The C-S-C bond angle is typically around 100°, while the S-C-N moiety is nearly linear, approaching 180°.[7]
Caption: 2D structure of 4-methylbenzyl thiocyanate.
Synthesis
The most common and straightforward method for synthesizing 4-methylbenzyl thiocyanate is through a nucleophilic substitution reaction. This typically involves the reaction of a 4-methylbenzyl halide (e.g., chloride or bromide) with an alkali metal thiocyanate, such as sodium or potassium thiocyanate.[7]
General Experimental Protocol:
-
Dissolution: Dissolve potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) in a suitable polar aprotic solvent, such as ethanol or acetone, in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Addition of Substrate: Add 4-methylbenzyl chloride or 4-methylbenzyl bromide to the solution. The halide is typically the limiting reagent.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction proceeds via an Sₙ2 mechanism where the thiocyanate ion acts as the nucleophile.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salt byproduct (e.g., KCl or NaCl).
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄).[8]
-
Purification: After filtering off the drying agent, the solvent is removed by rotary evaporation. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 4-methylbenzyl thiocyanate.
Caption: General workflow for the synthesis of 4-methylbenzyl thiocyanate.
Applications in Research and Drug Development
Organic thiocyanates are valuable precursors in organic synthesis and medicinal chemistry. The thiocyanate group can be transformed into various other sulfur-containing functionalities, making compounds like 4-methylbenzyl thiocyanate useful starting materials.
-
Synthetic Intermediate: It is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The thiocyanate group can undergo reactions such as hydrolysis, reduction, or cyclization to form thiols, sulfides, or thiazole derivatives.
-
Bioactivity of Thiocyanates: The thiocyanate functional group is present in a number of natural and synthetic compounds with demonstrated biological activity. For instance, various organic thiocyanates have exhibited antifungal, antitumor, and selective antitumor properties.[4] Benzyl thiocyanate derivatives, in particular, have been investigated for their biological effects. For example, 2,4-dichlorobenzyl thiocyanate has been identified as an antimitotic agent that disrupts microtubule morphology in cells.[9] While specific bioactivity for the 4-methyl derivative is less documented, its structural similarity suggests potential for exploration in drug discovery programs.
Spectroscopic Characterization
While detailed spectra are not provided in the search results, the structure of 4-methylbenzyl thiocyanate allows for the prediction of its key spectroscopic features, which are crucial for its identification and quality control.
-
Infrared (IR) Spectroscopy: A prominent and sharp absorption band is expected in the range of 2140-2160 cm⁻¹ corresponding to the C≡N stretching vibration of the thiocyanate group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl protons (~2.3 ppm), a singlet for the benzylic methylene protons (~4.1 ppm), and two doublets in the aromatic region (~7.2-7.4 ppm) corresponding to the AA'BB' system of the para-substituted benzene ring.
-
¹³C NMR: Distinct signals would be present for the methyl carbon, the benzylic methylene carbon, the four unique aromatic carbons, and the thiocyanate carbon (SCN), which typically appears around 110-115 ppm.
-
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification.[10] The mass spectrum would show the molecular ion peak (M⁺) at m/z 163, along with characteristic fragmentation patterns, such as the loss of the SCN group and the formation of the stable 4-methylbenzyl cation.
Safety and Handling
4-Methylbenzyl thiocyanate is classified as an irritant and requires careful handling to avoid exposure.[2][3]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Signal Word: Warning.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection.[11] All handling should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[11][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Inhalation: Move the person to fresh air.[11]
-
Ingestion: If swallowed, seek immediate medical attention.[12]
-
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[11][13]
References
-
4-methyl thio benzyl cyanide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]
-
4-Methyl Thio Benzyl Cyanide | CAS#:18991-39-4 | Chemsrc. [Link]
-
Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity - MDPI. [Link]
-
Spectrophotometric determination of plasma thiocyanate by formation of an ion-pair with methylene blue - PubMed. [Link]
-
2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology. | PNAS. [Link]
-
Organic thiocyanates - Wikipedia. [Link]
-
Application of a Biocatalytic Strategy for the Preparation of Tiancimycin-based Antibody-Drug Conjugates Revealing Key Insights into Structure-Activity Relationships - NIH. [Link]
-
Thiocyanate Ions Form Antiparallel Populations at the Concentrated Electrolyte / Charged Surfactant Interface | ChemRxiv. [Link]
-
Thiocyanate synthesis by C-S coupling or substitution - Organic Chemistry Portal. [Link]
-
Thiocyanate Spectrophotometric Determination of Molybdenum and Tungsten - SciSpace. [Link]
-
Isothiocyanic acid, methyl ester - Organic Syntheses Procedure. [Link]
-
Ionic thiocyanate (SCN-) production from 4-hydroxybenzyl glucosinolate contained in Sinapis alba seed meal - PubMed. [Link]
Sources
- 1. 4-methyl thio benzyl cyanide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 4-Methyl Thio Benzyl Cyanide | 18991-39-4 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Methyl Thio Benzyl Cyanide | CAS#:18991-39-4 | Chemsrc [chemsrc.com]
- 6. 4-Methyl Thio Benzyl Cyanide Online | 4-Methyl Thio Benzyl Cyanide Manufacturer and Suppliers [scimplify.com]
- 7. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 8. Application of a Biocatalytic Strategy for the Preparation of Tiancimycin-based Antibody-Drug Conjugates Revealing Key Insights into Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Ionic thiocyanate (SCN-) production from 4-hydroxybenzyl glucosinolate contained in Sinapis alba seed meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
